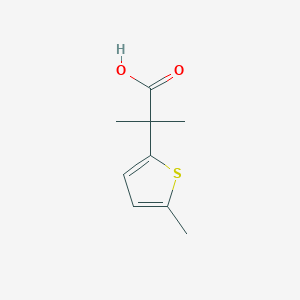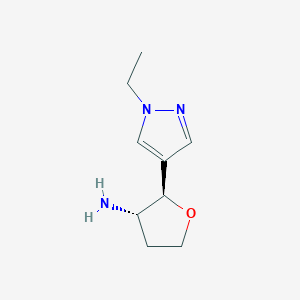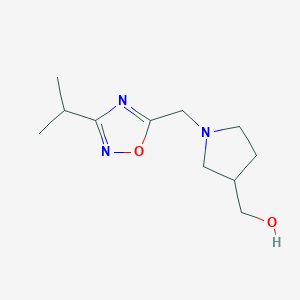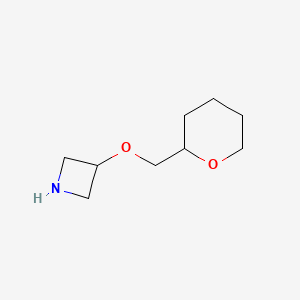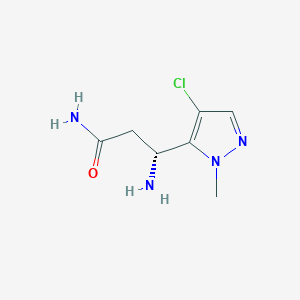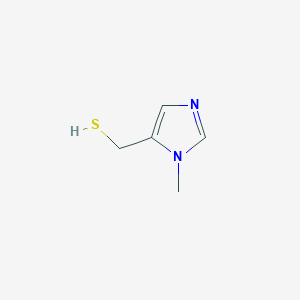
(1-methyl-1H-imidazol-5-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-imidazol-5-yl)methanethiol is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the first position and a methanethiol group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-5-yl)methanethiol typically involves the reaction of 1-methylimidazole with formaldehyde and hydrogen sulfide. The process can be summarized as follows:
Starting Materials: 1-methylimidazole, formaldehyde, hydrogen sulfide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-70°C.
Procedure: 1-methylimidazole is first dissolved in water, followed by the addition of formaldehyde. Hydrogen sulfide gas is then bubbled through the solution, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: (1-Methyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methyl group and the thiol group can participate in nucleophilic substitution reactions.
Addition: The imidazole ring can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Addition: Electrophiles such as alkyl halides or acyl chlorides are used in addition reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Substitution: Halogenated imidazoles.
Addition: Alkylated or acylated imidazoles.
科学的研究の応用
(1-Methyl-1H-imidazol-5-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (1-methyl-1H-imidazol-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
(1-Methyl-1H-imidazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-Methyl-1H-imidazol-5-yl)methylamine: Contains an amine group instead of a thiol group.
(1-Methyl-1H-imidazol-5-yl)acetic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness: (1-Methyl-1H-imidazol-5-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group can engage in redox reactions and form disulfide bonds, which are not possible with hydroxyl, amine, or carboxylic acid groups.
特性
分子式 |
C5H8N2S |
|---|---|
分子量 |
128.20 g/mol |
IUPAC名 |
(3-methylimidazol-4-yl)methanethiol |
InChI |
InChI=1S/C5H8N2S/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3 |
InChIキー |
XENXNONKNGLWCS-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321023.png)
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)
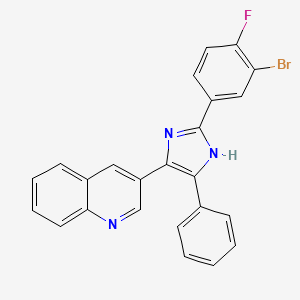

![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)
![3-[(3-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13321048.png)
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
